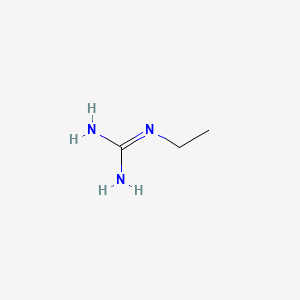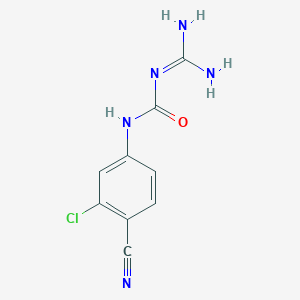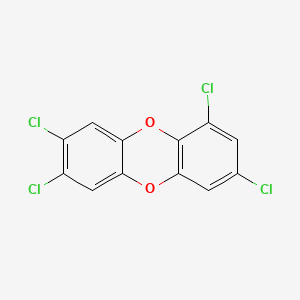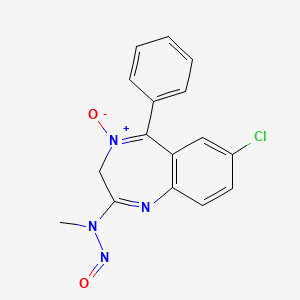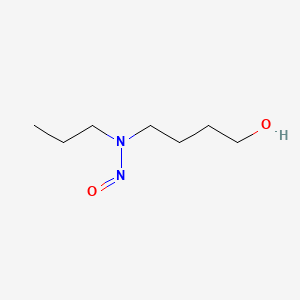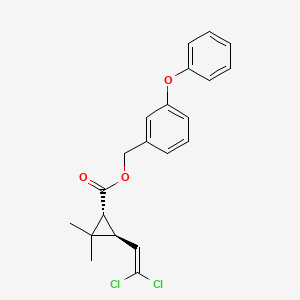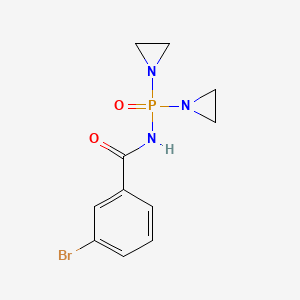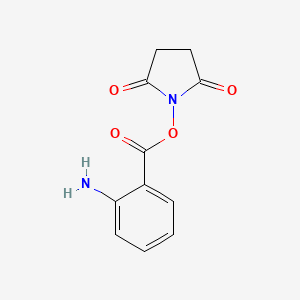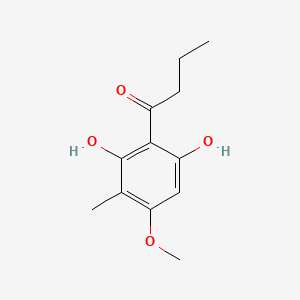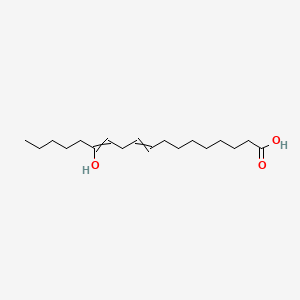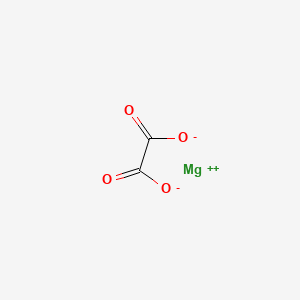
Magnesiumoxalat
Übersicht
Beschreibung
Oxalic acid is an odorless white solid. Sinks and mixes with water. (USCG, 1999)
Oxalic acid is an alpha,omega-dicarboxylic acid that is ethane substituted by carboxyl groups at positions 1 and 2. It has a role as a human metabolite, a plant metabolite and an algal metabolite. It is a conjugate acid of an oxalate(1-) and an oxalate.
Oxalic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Oxalic Acid is a natural product found in Camellia sinensis, Microchloropsis, and other organisms with data available.
Oxalic acid is a dicarboxylic acid. It is a colorless crystalline solid that dissolves in water to give colorless, acidic solutions. In terms of acid strength, it is much stronger than acetic acid. Oxalic acid, because of its di-acid structure can also act as a chelating agent for metal cations. About 25% of produced oxalic acid is used as a mordant in dyeing processes. It is also used in bleaches, especially for pulpwood. Oxalic acid's main applications include cleaning (it is also found in baking powder) or bleaching, especially for the removal of rust. Oxalic acid is found in a number of common foods with members of the spinach family being particularly high in oxalates. Beat leaves, parsley, chives and cassava are quite rich in oxalate. Rhubarb leaves contain about 0.5% oxalic acid and jack-in-the-pulpit (Arisaema triphyllum) contains calcium oxalate crystals. Bacteria naturally produce oxalates from the oxidation of carbohydrates. At least two pathways exist for the enzyme-mediated formation of oxalate in humans. In one pathway, oxaloacetate (part of the citric acid cycle) can be hydrolyzed to oxalate and acetic acid by the enzyme oxaloacetase. Oxalic acid can also be generated from the dehydrogenation of glycolic acid, which is produced by the metabolism of ethylene glycol. Oxalate is a competitive inhibitor of lactate dehydrogenase (LDH). LDH catalyses the conversion of pyruvate to lactic acid oxidizing the coenzyme NADH to NAD+ and H+ concurrently. As cancer cells preferentially use aerobic glycolysis, inhibition of LDH has been shown to inhibit tumor formation and growth. However, oxalic acid is not particularly safe and is considered a mild toxin. In particular, it is a well-known uremic toxin. In humans, ingested oxalic acid has an oral lowest-published-lethal-dose of 600 mg/kg. It has been reported that the lethal oral dose is 15 to 30 grams. The toxicity of oxalic acid is due to kidney failure caused by precipitation of solid calcium oxalate, the main component of kidney stones. Oxalic acid can also cause joint pain due to the formation of similar precipitates in the joints.
A strong dicarboxylic acid occurring in many plants and vegetables. It is produced in the body by metabolism of glyoxylic acid or ascorbic acid. It is not metabolized but excreted in the urine. It is used as an analytical reagent and general reducing agent.
See also: Oxalic acid dihydrate (active moiety of); Sodium Oxalate (is active moiety of) ... View More ...
Wissenschaftliche Forschungsanwendungen
Synthese von nanostrukturierten Materialien
Magnesiumoxalat wurde bei der Synthese von nanostrukturierten Materialien verwendet, insbesondere von MgO-Nanokristallen . Die Komplexbildner Oxalsäure und Weinsäure spielen eine wichtige Rolle bei der Bildung der Nanokristalle . Die Strukturen dieser Mittel beeinflussen die Wachstumsgeschwindigkeit, was sich auf die endgültige Kristallgröße der Materialien auswirkt .
Katalysator und Katalysatorträger
MgO, das aus this compound gewonnen werden kann, wurde als Katalysator und Katalysatorträger für verschiedene organische Reaktionen verwendet . Die nanoskaligen Partikel von MgO haben ein größeres Oberflächenverhältnis zum Volumen als konventionell synthetisierte Partikel, was sie optimal für die Katalyse macht .
Adsorptionsmittel für die Abwasserbehandlung
MgO wurde als Adsorptionsmittel zur Entfernung von Farbstoffen und Schwermetallen aus Abwasser verwendet . Die nanoskaligen Partikel von MgO, die aus this compound synthetisiert werden, bieten eine größere Oberfläche für die Adsorption und verbessern so ihre Wirksamkeit .
Antibakterielles Material
MgO wurde als antibakterielles Material verwendet . Die nanoskaligen Partikel von MgO, die aus this compound gewonnen werden, können aufgrund ihrer größeren Oberfläche verbesserte antimikrobielle Eigenschaften aufweisen .
Elektrochemischer Biosensor
MgO wurde bei der Entwicklung von elektrochemischen Biosensoren verwendet . Die nanoskaligen Partikel von MgO, die aus this compound synthetisiert werden, könnten die Empfindlichkeit und Selektivität dieser Biosensoren möglicherweise verbessern .
Prävention von Nierensteinen
This compound kann an diätetische Oxalate binden, deren Aufnahme in den Körper reduzieren und so die Wahrscheinlichkeit der Bildung von Nierensteinen verringern .
Phosphatabsorption
Die Forschung legt nahe, dass this compound Phosphat aus Wasser absorbieren und als Dünger verwendet werden kann . Dies könnte erhebliche Auswirkungen auf die Umwelt und die landwirtschaftlichen Anwendungen haben .
Wirkmechanismus
- Depletion : Oxalates have two negative charges, and magnesium ions have two positive charges. As a result, oxalates easily deplete magnesium from the body .
Mode of Action
Pharmacokinetics
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Magnesium oxalate plays a significant role in biochemical reactions, particularly in the context of oxalate metabolism. It interacts with various enzymes and proteins, including glycolate oxidase and lactate dehydrogenase, which are involved in the conversion of glyoxylate to oxalate . The interaction between magnesium oxalate and these enzymes is crucial for maintaining oxalate homeostasis in the body. Additionally, magnesium oxalate can bind to other biomolecules such as calcium, forming insoluble complexes that can affect mineral absorption and metabolism .
Cellular Effects
Magnesium oxalate has notable effects on cellular processes. It can disrupt mitochondrial function by interfering with ATP production, leading to reduced cellular energy levels . This disruption can cause oxidative stress and inflammation, impacting cell signaling pathways and gene expression . Magnesium oxalate also affects cellular metabolism by binding to essential minerals like calcium and magnesium, making them unavailable for cellular functions . This can lead to deficiencies in these minerals, further affecting cellular health and function .
Molecular Mechanism
At the molecular level, magnesium oxalate exerts its effects through several mechanisms. It binds to divalent cations such as calcium and magnesium, forming insoluble complexes that can precipitate in tissues . This binding can inhibit enzyme activity, particularly those involved in oxalate metabolism, leading to an accumulation of oxalate in the body . Additionally, magnesium oxalate can induce changes in gene expression by affecting transcription factors and signaling pathways involved in cellular stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of magnesium oxalate can change over time. The compound is relatively stable but can degrade under certain conditions, such as high temperatures . Long-term exposure to magnesium oxalate in in vitro studies has shown that it can cause chronic oxidative stress and inflammation in cells . In in vivo studies, prolonged exposure to magnesium oxalate can lead to the formation of kidney stones and other mineral deposits in tissues .
Dosage Effects in Animal Models
The effects of magnesium oxalate vary with different dosages in animal models. At low doses, magnesium oxalate can be relatively harmless, but at high doses, it can cause toxicity and adverse effects . High doses of magnesium oxalate can lead to renal failure, mineral deficiencies, and other health issues in animals . Threshold effects have been observed, where the severity of the effects increases significantly beyond a certain dosage .
Metabolic Pathways
Magnesium oxalate is involved in several metabolic pathways, particularly those related to oxalate metabolism. It interacts with enzymes such as glycolate oxidase and lactate dehydrogenase, which convert glyoxylate to oxalate . These interactions are crucial for regulating oxalate levels in the body and preventing hyperoxaluria, a condition characterized by excessive oxalate excretion . Magnesium oxalate can also affect metabolic flux by binding to essential minerals and altering their availability for metabolic reactions .
Transport and Distribution
Magnesium oxalate is transported and distributed within cells and tissues through various mechanisms. It can bind to transport proteins and be carried across cell membranes . Once inside the cell, magnesium oxalate can accumulate in specific compartments, such as the mitochondria, where it can exert its effects on cellular metabolism . The distribution of magnesium oxalate within tissues can also be influenced by its solubility and binding affinity to other biomolecules .
Subcellular Localization
The subcellular localization of magnesium oxalate is critical for its activity and function. It is often found in the mitochondria, where it can disrupt ATP production and induce oxidative stress . Magnesium oxalate can also localize in the endoplasmic reticulum and other organelles, affecting their function and contributing to cellular stress responses . Targeting signals and post-translational modifications can direct magnesium oxalate to specific compartments within the cell, influencing its overall impact on cellular health .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Magnesium oxalate can be achieved through a precipitation reaction between magnesium chloride and oxalic acid.", "Starting Materials": [ "Magnesium chloride (MgCl2)", "Oxalic acid (H2C2O4)", "Distilled water (H2O)" ], "Reaction": [ "Dissolve 1 mole of magnesium chloride in distilled water to form a clear solution.", "Dissolve 2 moles of oxalic acid in distilled water to form a clear solution.", "Slowly add the oxalic acid solution to the magnesium chloride solution while stirring continuously.", "A white precipitate of Magnesium oxalate will form.", "Filter the precipitate and wash it with distilled water to remove any impurities.", "Dry the Magnesium oxalate in an oven at 100°C for several hours until a constant weight is obtained." ] } | |
| Metabolically its toxicity is believed due to the capacity of oxalic acid to immobilize calcium and thus upset the calcium-potassium ratio in critical tissues. | |
CAS-Nummer |
547-66-0 |
Molekularformel |
C2MgO4 |
Molekulargewicht |
112.32 g/mol |
IUPAC-Name |
magnesium;oxalate |
InChI |
InChI=1S/C2H2O4.Mg/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2 |
InChI-Schlüssel |
UHNWOJJPXCYKCG-UHFFFAOYSA-L |
SMILES |
C(=O)(C(=O)[O-])[O-].[Mg+2] |
Kanonische SMILES |
C(=O)(C(=O)[O-])[O-].[Mg+2] |
Siedepunkt |
Sublimes (NIOSH, 2024) sublimes Sublimes |
Color/Form |
ANHYDROUS OXALIC ACID, CRYSTALLIZED FROM GLACIAL ACETIC ACID IS ORTHORHOMBIC, CRYSTALS BEING PYRAMIDAL OR ELONGATED OCTAHEDRA Colorless powder or granular solid [Note: The anhydrous form (COOH)2 is a white powder]. |
Dichte |
1.9 at 59 °F (USCG, 1999) - Denser than water; will sink 1.90 @ 17 DEG/4 °C, ALPHA 1.9 g/cm³ 1.90 |
melting_point |
372 °F (Decomposes) (NTP, 1992) 189.5 °C (DECOMPOSES) 189.5 °C 372 °F 215 °F (Sublimes) |
| 547-66-0 | |
Physikalische Beschreibung |
Oxalic acid is an odorless white solid. Sinks and mixes with water. (USCG, 1999) Dry Powder; Other Solid; Water or Solvent Wet Solid; Pellets or Large Crystals Colorless, odorless powder or granular solid. [Note: The anhydrous form (COOH)2 is an odorless, white solid.]; [NIOSH] Solid HYGROSCOPIC COLOURLESS CRYSTALS OR WHITE POWDER. Colorless, odorless powder or granular solid. Colorless, odorless powder or granular solid. [Note: The anhydrous form (COOH)2 is an odorless, white solid.] |
Piktogramme |
Irritant |
Löslichkeit |
50 to 100 mg/mL at 75 °F (NTP, 1992) 100 G AQ SOLN SATURATED @ 15 °C CONTAINS 6.71 G; 100 G AQ SOLN SATURATED @ 20 °C CONTAINS 8.34 G; 100 G AQ SOLN SATURATED @ 25 °C CONTAINS 9.81 G VERY SOL IN ETHANOL; SLIGHTLY SOL IN ETHER; INSOL IN BENZENE, CHLOROFORM, PETROLEUM ETHER Water solubility of 220,000 mg/l at 25 °C 220 mg/mL at 25 °C Solubility in water, g/100ml at 20 °C: 9-10 (moderate) 14% |
Synonyme |
Acid, Oxalic Aluminum Oxalate Ammonium Oxalate Chromium (2+) Oxalate Chromium (3+) Oxalate (3:2) Chromium Oxalate Diammonium Oxalate Dilithium Oxalate Dipotassium Oxalate Disodium Oxalate Ferric Oxalate Iron (2+) Oxalate (1:1) Iron (3+) Oxalate Iron Oxalate Magnesium Oxalate Magnesium Oxalate (1:1) Manganese (2+) Oxalate (1:1) Monoammonium Oxalate Monohydrogen Monopotassium Oxalate Monopotassium Oxalate Monosodium Oxalate Oxalate, Aluminum Oxalate, Chromium Oxalate, Diammonium Oxalate, Dilithium Oxalate, Dipotassium Oxalate, Disodium Oxalate, Ferric Oxalate, Iron Oxalate, Magnesium Oxalate, Monoammonium Oxalate, Monohydrogen Monopotassium Oxalate, Monopotassium Oxalate, Monosodium Oxalate, Potassium Oxalate, Potassium Chromium Oxalate, Sodium Oxalic Acid Potassium Chromium Oxalate Potassium Oxalate Potassium Oxalate (2:1) Sodium Oxalate |
Dampfdichte |
4.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air) 4.3 |
Dampfdruck |
0.001 mmHg at 68 °F (NTP, 1992) 0.000234 [mmHg] 0.54 mm @ 105 °C <0.001 mmHg |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


